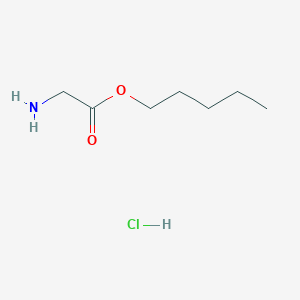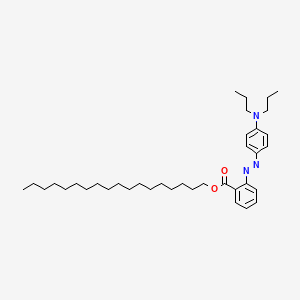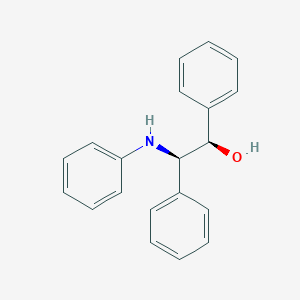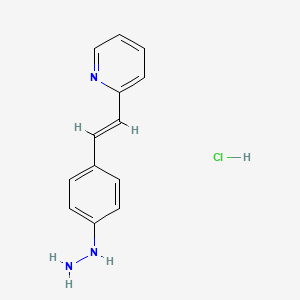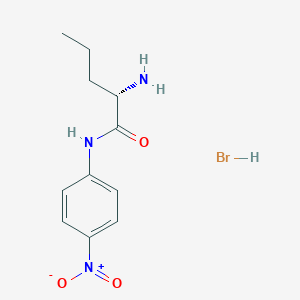
Diaminomethylideneurea;sulfuric acid;hydrate
Vue d'ensemble
Description
Diaminomethylideneurea; sulfuric acid; hydrate, also known as guanylurea sulfate, is a compound with the molecular formula C4H12N8O2.H2SO4. It is a crystalline substance that is often used in various industrial and scientific applications due to its unique chemical properties .
Mécanisme D'action
Target of Action
N-Guanylurea sulfate salt hydrate is primarily used in chemical synthesis studies . .
Mode of Action
It’s often used in chemical synthesis, suggesting it may interact with other compounds to form new substances .
Result of Action
It’s known to be used in chemical synthesis studies .
Action Environment
Safety data suggests that dust formation should be avoided and adequate ventilation should be ensured when handling this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diaminomethylideneurea; sulfuric acid; hydrate can be synthesized through the reaction of guanidine with sulfuric acid. The reaction typically involves dissolving guanidine in water and then slowly adding sulfuric acid to the solution while maintaining a controlled temperature. The resulting solution is then allowed to crystallize, forming diaminomethylideneurea; sulfuric acid; hydrate crystals .
Industrial Production Methods
In industrial settings, the production of diaminomethylideneurea; sulfuric acid; hydrate follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The crystallization process is carefully controlled to produce uniform crystals suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Diaminomethylideneurea; sulfuric acid; hydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized forms of the compound, while reduction reactions may yield different reduced forms .
Applications De Recherche Scientifique
Diaminomethylideneurea; sulfuric acid; hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in various industrial processes, including the production of ceramics and other materials
Comparaison Avec Des Composés Similaires
Diaminomethylideneurea; sulfuric acid; hydrate can be compared with other similar compounds, such as:
Hydrates: Compounds that contain water molecules in their structure.
Hemiacetals: Compounds formed from the addition of an alcohol to an aldehyde or ketone.
Acetals: Compounds formed from the addition of two alcohol molecules to an aldehyde or ketone
Uniqueness
What sets diaminomethylideneurea; sulfuric acid; hydrate apart from these similar compounds is its unique combination of properties, including its crystalline structure, reactivity, and wide range of applications in various fields .
Propriétés
IUPAC Name |
diaminomethylideneurea;sulfuric acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H6N4O.H2O4S.H2O/c2*3-1(4)6-2(5)7;1-5(2,3)4;/h2*(H6,3,4,5,6,7);(H2,1,2,3,4);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDHHDIWWOAIGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=O)N)(N)N.C(=NC(=O)N)(N)N.O.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16N8O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-, methyl ester](/img/structure/B3182778.png)



![Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B3182804.png)
